

Chemical properties of 2-(Naphthalen-2-yl)pyrrolidine

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Compound of Interest

Compound Name: 2-(Naphthalen-2-yl)pyrrolidine

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An In-depth Technical Guide to the Chemical Properties of **2-(Naphthalen-2-yl)pyrrolidine**

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **2-(Naphthalen-2-yl)pyrrolidine**, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. By integrating a lipophilic naphthalene moiety with a versatile pyrrolidine scaffold, this molecule presents a unique structural framework for the development of novel therapeutics and complex molecular architectures. This document details its molecular structure, stereochemistry, physicochemical properties, spectroscopic signature, synthetic pathways, and chemical reactivity. The insights provided are grounded in established chemical principles and supported by authoritative literature, offering a valuable resource for professionals in the field.

Molecular Structure and Stereochemistry

2-(Naphthalen-2-yl)pyrrolidine is a secondary amine featuring a five-membered saturated pyrrolidine ring attached at its C2 position to the C2 position of a naphthalene bicyclic aromatic system. The pyrrolidine ring, being composed of sp^3 -hybridized carbon atoms, is non-planar and can adopt various envelope and twist conformations.^[1]

A critical structural feature is the presence of a chiral center at the C2 position of the pyrrolidine ring. This gives rise to two enantiomers: (S)-**2-(Naphthalen-2-yl)pyrrolidine** and (R)-**2-(Naphthalen-2-yl)pyrrolidine**. The stereochemistry of this center is crucial in drug design, as

different enantiomers can exhibit vastly different pharmacological and toxicological profiles due to stereospecific interactions with biological targets.[\[1\]](#)

Caption: Molecular structure of **2-(Naphthalen-2-yl)pyrrolidine**.

Physicochemical Properties

Experimental data for **2-(Naphthalen-2-yl)pyrrolidine** is not widely available. However, data for its isomer, 2-(Naphthalen-1-yl)pyrrolidine, provides a reasonable approximation of its physical properties.[\[2\]](#) Computational predictions and the known properties of the pyrrolidine and naphthalene moieties further inform its expected characteristics. The pyrrolidine nitrogen imparts basicity to the molecule.[\[1\]](#)[\[3\]](#)

Property	Value (for 2-(Naphthalen-1-yl)pyrrolidine)	Reference / Note
Molecular Formula	C ₁₄ H ₁₅ N	[2]
Molecular Weight	197.28 g/mol	[2]
Appearance	Expected to be a liquid or low-melting solid	Inferred
Boiling Point	376.7 °C at 760 mmHg	[2]
Density	1.078 g/cm ³	[2]
Flash Point	181.6 °C	[2]
LogP	3.59	[2]
pKa	~11 (for conjugate acid)	Estimated based on pyrrolidine [3]
Solubility	Slightly soluble in water; miscible with most organic solvents	[2] [3]

Note: The data presented is for the constitutional isomer 2-(Naphthalen-1-yl)pyrrolidine and should be used as an estimation for the 2-naphthalenyl isomer.

Spectroscopic Characterization

The structural features of **2-(Naphthalen-2-yl)pyrrolidine** give rise to a predictable spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum is expected to show distinct regions.
 - Aromatic Region (δ 7.0-8.0 ppm): A complex multiplet pattern corresponding to the seven protons on the naphthalene ring.[4]
 - Aliphatic Region (δ 1.5-4.5 ppm):
 - A multiplet around δ 4.0-4.5 ppm for the single proton at the C2 position, coupled to the adjacent protons on the pyrrolidine ring and the naphthalene system.[5]
 - Multiplets between δ 3.0-3.5 ppm for the two protons on the C5 carbon, adjacent to the nitrogen.[5]
 - Multiplets between δ 1.5-2.5 ppm for the four protons on the C3 and C4 carbons.[5]
 - A broad singlet for the N-H proton, the chemical shift of which is dependent on solvent and concentration.
- ^{13}C NMR:
 - Aromatic Region (δ 120-140 ppm): Ten signals are expected for the naphthalene carbons, with quaternary carbons appearing as weaker signals.[5]
 - Aliphatic Region (δ 20-70 ppm): Four signals corresponding to the pyrrolidine carbons. The C2 carbon, attached to the naphthalene ring, would appear around δ 60-65 ppm, while the C5 carbon adjacent to the nitrogen would be around δ 45-50 ppm. The C3 and C4 carbons would resonate further upfield.[5]

Mass Spectrometry (MS)

- Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak $[M]^+$ at $m/z = 197$.
- Fragmentation: The primary fragmentation pathway is expected to be the cleavage of the C-C bond between the two rings. A common fragmentation for similar structures is the formation of a stable immonium cation, which would likely result in the base peak.^[6] Key expected fragments include:
 - $m/z = 127$: Naphthyl cation $[C_{10}H_7]^+$
 - $m/z = 70$: Pyrrolidinyl immonium cation $[C_4H_8N]^+$, a likely base peak.

Infrared (IR) Spectroscopy

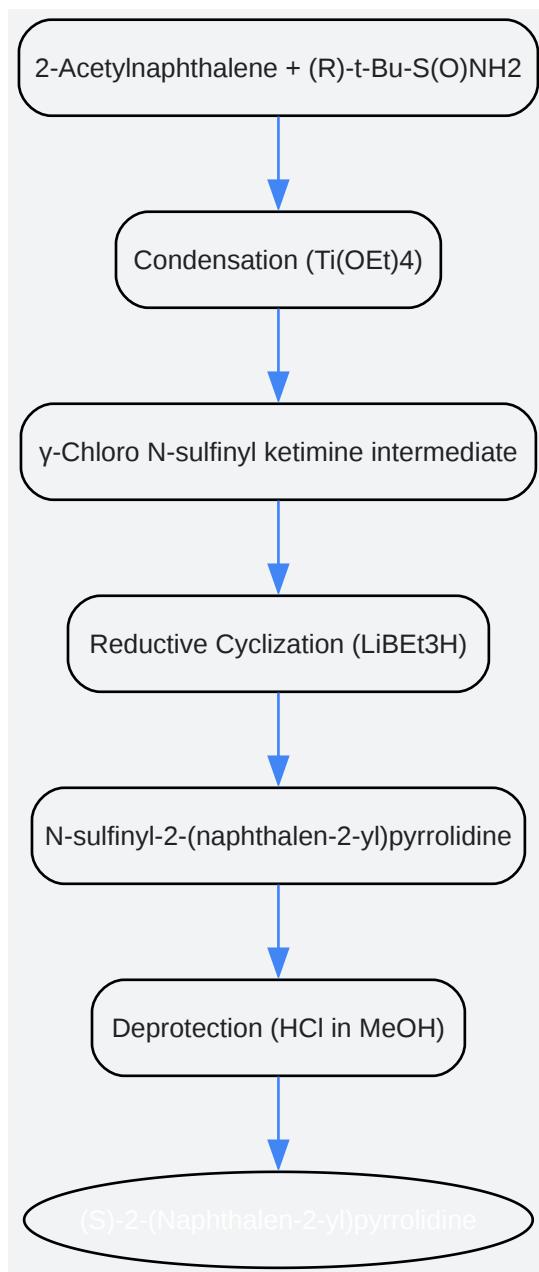
The IR spectrum would display characteristic absorption bands for its functional groups:

- $\sim 3300\text{-}3400\text{ cm}^{-1}$: N-H stretch (secondary amine), typically a sharp, medium intensity band.
- $\sim 3000\text{-}3100\text{ cm}^{-1}$: Aromatic C-H stretch.
- $\sim 2850\text{-}2950\text{ cm}^{-1}$: Aliphatic C-H stretch.
- $\sim 1500\text{-}1600\text{ cm}^{-1}$: C=C stretching vibrations of the aromatic naphthalene ring.^[7]

Synthesis and Chemical Reactivity

Synthetic Approaches

The synthesis of 2-arylpyrrolidines is well-documented, providing several viable routes to **2-(Naphthalen-2-yl)pyrrolidine**.^{[8][9][10]} A highly effective method involves the enantioselective reductive cyclization of a γ -chloro N-(tert-butanesulfinyl)ketimine.^[10]



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Caption: Asymmetric synthesis workflow for **2-(Naphthalen-2-yl)pyrrolidine**.

Exemplary Protocol: Asymmetric Synthesis[10]

- Step 1: Imine Formation. To a solution of 2-acetylnaphthalene and a chiral sulfinamide (e.g., (R)-2-methylpropane-2-sulfinamide) in a suitable solvent like THF, add titanium(IV) ethoxide. Heat the mixture at reflux to drive the condensation reaction, forming the corresponding N-sulfinyl ketimine.

- Step 2: Reductive Cyclization. Cool the reaction mixture containing the ketimine intermediate to -78 °C. Add a solution of a reducing agent, such as lithium triethylborohydride (LiBEt₃H), dropwise. The hydride attacks the imine carbon, followed by an intramolecular S_N2 reaction where the nitrogen displaces a chlorine atom (from a suitable γ -chlorinated precursor), yielding the cyclized N-sulfinyl pyrrolidine with high diastereoselectivity.
- Step 3: Deprotection. Quench the reaction and remove the tert-butanethiosulfonate auxiliary group by treating the product with a strong acid, such as HCl in methanol.
- Step 4: Purification. Following an aqueous workup and extraction with an organic solvent, purify the final product, **2-(Naphthalen-2-yl)pyrrolidine**, using column chromatography.

Chemical Reactivity

The reactivity of **2-(Naphthalen-2-yl)pyrrolidine** is dictated by its two primary functional components: the secondary amine of the pyrrolidine ring and the aromatic naphthalene system.

- Reactions at the Nitrogen Atom: The lone pair of electrons on the nitrogen atom makes it both a base and a nucleophile.^[3]
 - N-Alkylation/N-Acylation: It readily reacts with electrophiles like alkyl halides or acyl chlorides to form N-substituted derivatives. This is a common strategy for incorporating the scaffold into larger molecules.
 - Salt Formation: As a base, it reacts with acids to form the corresponding ammonium salts, which can improve aqueous solubility.
- Reactions of the Naphthalene Ring: The naphthalene ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The pyrrolidin-2-yl group is an activating, ortho-, para-directing group. However, due to the steric bulk and the complex electronics of the fused ring system, substitution reactions may yield a mixture of products.
- Stability: The pyrrolidine ring is generally stable but can be opened under harsh acidic or basic conditions, though this typically requires forcing conditions compared to its lactam analog, 2-pyrrolidone.^[11] The naphthalene moiety is highly stable.

Applications in Research and Drug Development

The **2-(Naphthalen-2-yl)pyrrolidine** scaffold is a promising building block in medicinal chemistry. The pyrrolidine ring is a privileged structure found in over 20 FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and stereochemical diversity.[\[1\]](#) [\[12\]](#)

The naphthalene moiety is also a key pharmacophore in many bioactive compounds, contributing to binding through π - π stacking and hydrophobic interactions.[\[13\]](#)[\[14\]](#) Naphthalene derivatives have been explored for a wide range of therapeutic applications, including:

- Antimicrobial Agents: The lipophilic nature of naphthalene can facilitate membrane disruption in pathogens.[\[13\]](#)[\[15\]](#)
- Anticancer Agents: Naphthalene-containing compounds have shown cytotoxicity against various cancer cell lines.[\[14\]](#)
- Transporter Modulation: Naphthalenyl derivatives have been investigated as modulators of efflux pumps like P-glycoprotein, which are involved in multidrug resistance.[\[16\]](#)

The combination of these two pharmacophoric units in **2-(Naphthalen-2-yl)pyrrolidine** makes it an attractive starting point for library synthesis and the discovery of new lead compounds targeting a variety of biological systems.

Conclusion

2-(Naphthalen-2-yl)pyrrolidine is a chiral heterocyclic compound with a rich chemical profile. Its properties are defined by the interplay between the basic, nucleophilic pyrrolidine ring and the stable, aromatic naphthalene system. Its well-defined stereochemistry, predictable spectroscopic characteristics, and versatile reactivity make it a valuable tool for synthetic chemists. As a molecular scaffold, it holds considerable potential for the development of novel, high-value molecules in the pharmaceutical and materials science industries. This guide provides a foundational understanding to facilitate its effective use in research and development.

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